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Compound of Interest

4-amino-N-(3,5-
Compound Name: _ ]
dimethylphenyl)benzamide

Cat. No.: B183837

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 4-amino-N-(3,5-
dimethylphenyl)benzamide in organic solvents. To date, specific quantitative experimental
solubility data for this compound is not readily available in peer-reviewed literature. However,
by examining the physicochemical properties of the molecule and the solubility of structurally
analogous compounds, a reliable qualitative solubility profile can be predicted. This guide also
furnishes detailed experimental protocols for determining the thermodynamic and kinetic
solubility of the compound, enabling researchers to generate precise quantitative data.

Physicochemical Properties of 4-amino-N-(3,5-
dimethylphenyl)benzamide

A foundational understanding of the compound's physical and chemical characteristics is
crucial for predicting its solubility.
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Property Value Source
Molecular Formula Ci1sH16N20 PubChem[1]
Molecular Weight 240.30 g/mol PubChem[1]
CAS Number 97042-52-9 PubChem[1]
Computed XLogP3 2.8 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor
2 PubChem
Count

The computed XLogP3 value of 2.8 suggests a degree of lipophilicity, indicating that the
compound will favor organic solvents over aqueous media. The presence of hydrogen bond
donors (the primary amine and amide N-H) and acceptors (the carbonyl oxygen and the amine
nitrogen) allows for interactions with protic and polar aprotic solvents.

Predicted Solubility in Organic Solvents

Based on the solubility of structurally similar compounds, such as 4-amino-N-(2-
chlorophenyl)benzamide, a qualitative solubility profile for 4-amino-N-(3,5-
dimethylphenyl)benzamide can be predicted.
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Representative
Solvent Class
Solvents

Predicted Solubility

Rationale

Dimethyl Sulfoxide
(DMSO), N,N-

Dimethylformamide
(DMF), Acetonitrile

Polar Aprotic

Soluble

These solvents can
effectively act as
hydrogen bond
acceptors for the
amino and amide
protons of the
compound, while also
solvating the aromatic
rings, leading to good
solubility.[2]

Polar Protic Methanol, Ethanol

Sparingly Soluble

The amino and amide
groups can form
hydrogen bonds with
the hydroxyl groups of
these solvents;
however, the overall
hydrophobic character
of the molecule, due
to the two aromatic
rings, will likely limit
extensive dissolution.

[2]

Non-Polar Toluene, Hexane

Poorly Soluble

The polar amino and
amide functional
groups will
significantly hinder
solubility in non-polar

environments.

Comparative Solubility Data of Related Benzamide

Derivatives
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While quantitative data for the target compound is unavailable, the following tables present
experimental solubility data for the related compounds, 4-aminobenzamide and N,N-
dimethylbenzamide, to provide a comparative context for researchers.

Table 3.1: Solubility of 4-Aminobenzamide in Various

Organic Solvents

Molar Fraction Solubility
Solvent Temperature (K)

(103x)
Methanol 298.15 13.51
Ethanol 298.15 7.32
Acetone 298.15 8.84
Acetonitrile 298.15 1.15
Ethyl Acetate 298.15 1.83

Data extracted from a study on the solubility of 4-aminobenzamide.

Solvent Qualitative Solubility
Ethanol Highly Soluble[3]
Acetone Highly Soluble[3]
Chloroform Highly Soluble[3]

Water Slightly Soluble[3]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 4-amino-N-(3,5-dimethylphenyl)benzamide,
the following established experimental methodologies are recommended.
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Thermodynamic Solubility Determination (Shake-Flask
Method)

This method determines the equilibrium solubility of a compound, which is the saturation point
in a given solvent at a specific temperature.

Objective: To determine the maximum concentration of 4-amino-N-(3,5-
dimethylphenyl)benzamide that dissolves in a solvent at equilibrium.

Materials:

4-amino-N-(3,5-dimethylphenyl)benzamide (solid)

o Selected organic solvents (e.g., DMSO, ethanol, acetonitrile)

e Glass vials with screw caps

o Orbital shaker in a temperature-controlled incubator

o Syringe filters (e.g., 0.22 um PTFE)

e Analytical balance

e High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:

o Preparation: Add an excess amount of solid 4-amino-N-(3,5-dimethylphenyl)benzamide to
a known volume of the test solvent in a glass vial. The presence of undissolved solid at the
end of the experiment is crucial for ensuring saturation.

o Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a
constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach
equilibrium (typically 24-48 hours).

o Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to
let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe
and filter it through a 0.22 um syringe filter to remove all undissolved particles.
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o Quantification: Accurately dilute the filtered solution with a suitable solvent. Quantify the
concentration of 4-amino-N-(3,5-dimethylphenyl)benzamide in the diluted sample using a
pre-validated HPLC method with a calibration curve.

o Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mM) based on the
measured concentration and the dilution factor.

Sampling Quantification
Allow excess Filter through 0.22um .

Click to download full resolution via product page

Thermodynamic Solubility Determination Workflow

Kinetic Solubility Assessment (High-Throughput
Screening)

This method is often used in early drug discovery to assess the solubility of a compound under
non-equilibrium conditions, which can be relevant to in-vitro assays. It measures the
concentration at which a compound precipitates when a concentrated DMSO stock solution is
diluted into an aqueous buffer or organic solvent.

Objective: To determine the concentration at which 4-amino-N-(3,5-
dimethylphenyl)benzamide begins to precipitate from a supersaturated solution.

Materials:

o High-concentration stock solution of 4-amino-N-(3,5-dimethylphenyl)benzamide in 100%
DMSO (e.g., 10 mM)

e Selected organic solvents

e 96-well microplates (UV-transparent if using a UV-Vis reader)
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» Microplate reader with nephelometry or UV-Vis capabilities
¢ Multichannel pipettes
Procedure:

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in
100% DMSO.

Sample Preparation: Dispense a small volume (e.g., 2 pL) of the DMSO stock solution into
the wells of a microtiter plate. Serial dilutions of the stock in DMSO can be prepared to test a
range of concentrations.

Precipitation Induction: Rapidly add the test organic solvent to the wells containing the
DMSO stock solution and mix thoroughly.

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a
defined period (e.g., 1-2 hours).

Turbidity Measurement: Measure the turbidity or light scattering of each well using a
nephelometer or the absorbance at a wavelength where the compound does not absorb
(e.g., 620 nm) using a UV-Vis plate reader. An increase in signal compared to a DMSO-only
control indicates precipitation.

Determination of Kinetic Solubility: The kinetic solubility is the highest concentration of the
compound that does not show a significant increase in turbidity or absorbance.

Preparation Plating
Prepare high-concentration Dispense DMSO stock e .
stock in 100% DMSO into 96-well plate (Sealliitopeceronal)

Induction & Incubation Measurement

Rapidly add solvent Incubate at room
and mix temperature (1-2h)

Measure turbidity/
absorbance

Determine highest non-precipitating
concentration
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Click to download full resolution via product page

Kinetic Solubility Assessment Workflow

Conclusion

While direct quantitative solubility data for 4-amino-N-(3,5-dimethylphenyl)benzamide in
organic solvents remains to be published, a strong predictive assessment can be made based
on its molecular structure and comparison with related compounds. It is anticipated to be
soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in polar protic
solvents such as methanol and ethanol. For researchers requiring precise quantitative data, the
detailed experimental protocols provided in this guide for thermodynamic and kinetic solubility
determination offer robust methodologies to generate reliable results. This information is critical
for applications in drug development, chemical synthesis, and other scientific research areas
where understanding a compound's solubility is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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